

Application Notes and Protocols for Mass Spectrometry-Based Keratin Peptide Sequencing

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Compound of Interest

Compound Name: KERATIN

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These application notes provide detailed protocols for the extraction, digestion, and subsequent mass spectrometric analysis of **keratins** from various biological sources. The methodologies outlined are geared towards achieving high sequence coverage and enabling the identification of post-translational modifications, which are crucial for understanding **keratin** biology in health and disease.

Introduction

Keratins are a diverse family of fibrous structural proteins that form the primary components of the cytoskeleton in epithelial cells, as well as appendages such as hair, skin, and nails. The analysis of **keratin** peptide sequences and their post-translational modifications (PTMs) by mass spectrometry is essential for elucidating their roles in cellular integrity, signaling, and various pathologies, including genetic skin disorders and cancer. However, the inherent insolubility and extensive cross-linking of **keratins** present significant challenges for proteomic analysis. The following protocols provide robust methods to overcome these challenges and obtain high-quality data for **keratin** peptide sequencing. A major challenge in **keratin** proteomics is the pervasive issue of contamination from human **keratins** originating from skin, hair, and dust.^{[1][2]} Strict adherence to clean handling procedures is paramount to ensure the integrity of the experimental results.

Data Presentation

Table 1: Keratin Extraction Efficiency from Human Hair

Extraction Method	Lysis Buffer Components	Incubation Conditions	Protein Recovery (%)	Reference
Alkaline-Based	0.2 M NaOH	90°C for 30 minutes	47.3 ± 3.72	Custom Protocol
Shindai Method	20 mM Tris-HCl (pH 8.5), 2.6 M thiourea, 5 M urea, 5% (v/v) 2-mercaptoethanol	50°C for 24 hours	Not specified	Custom Protocol
SDS-Based	2% SDS, 50 mM sodium phosphate (pH 7.8), 20 mM DTT	65°C overnight	Not specified	Custom Protocol

Table 2: Quantitative Proteomic Analysis of Keratins from Human Hair Shafts

Parameter	Value	Reference
Protein Extraction Efficiency	>75%	[3]
Number of Proteins Identified (from 1 mm hair shaft)	~70	[3]
Reproducibility (R ²)	>0.95	[3]

Table 3: Typical LC-MS/MS Parameters for Keratin Peptide Analysis

Parameter	Setting
LC Column	C18 reverse-phase (e.g., 2.1 x 150 mm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	5-40% B over 60-120 minutes
Flow Rate	200-300 nL/min (for nano-LC)
Ionization Mode	Positive Electrospray Ionization (ESI)
MS Scan Range (m/z)	350-1500
MS/MS Scan	Data-Dependent Acquisition (DDA) of top 5-10 most intense ions
Collision Energy	Normalized Collision Energy (NCE) 25-35%
Dynamic Exclusion	Enabled (e.g., for 30 seconds)

Experimental Protocols

Protocol 1: Keratin Extraction from Human Hair

This protocol describes an efficient method for extracting **keratins** from human hair shafts.

Materials:

- Human hair shafts
- Lysis Buffer: 20 mM Tris-HCl (pH 8.5), 2.6 M thiourea, 5 M urea, 5% (v/v) 2-mercaptoethanol, and 20 mM dithiothreitol (DTT)
- Microcentrifuge tubes
- Incubator/shaker
- Centrifuge

Procedure:

- Wash the hair shafts thoroughly with a mild detergent, followed by several rinses with deionized water and finally with 70% ethanol to remove surface contaminants. Air dry the hair.
- Cut the hair shafts into small pieces (approximately 1-2 mm).
- Place 10-20 mg of the cut hair into a 1.5 mL microcentrifuge tube.
- Add 1 mL of Lysis Buffer to the tube.
- Incubate the tube at 50°C for 24 hours with constant shaking.
- After incubation, centrifuge the sample at 14,000 x g for 15 minutes.
- Carefully collect the supernatant containing the solubilized **keratins**.
- The protein concentration can be determined using a Bradford assay. The extracted proteins are now ready for downstream processing, such as SDS-PAGE and in-gel digestion.

Protocol 2: In-Gel Digestion of Keratins

This protocol is for the enzymatic digestion of **keratins** that have been separated by SDS-PAGE.

Materials:

- Coomassie-stained gel band containing the **keratin** of interest
- Destaining Solution: 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate
- Reduction Solution: 10 mM DTT in 100 mM ammonium bicarbonate
- Alkylation Solution: 55 mM iodoacetamide (IAA) in 100 mM ammonium bicarbonate (prepare fresh and protect from light)
- Digestion Buffer: 50 mM ammonium bicarbonate

- Trypsin (sequencing grade)
- Peptide Extraction Solution: 50% ACN with 5% formic acid
- Microcentrifuge tubes
- Incubator

Procedure:

- Excise the protein band of interest from the Coomassie-stained gel using a clean scalpel.
- Cut the gel slice into small cubes (approximately 1x1 mm) and place them in a microcentrifuge tube.
- Add 200 μ L of Destaining Solution and vortex for 10 minutes. Remove the solution and repeat until the gel pieces are colorless.
- Dehydrate the gel pieces by adding 100 μ L of 100% ACN and incubating for 10 minutes until the gel pieces turn white and shrink. Remove the ACN.
- Dry the gel pieces in a vacuum centrifuge for 10-15 minutes.
- Add 200 μ L of Reduction Solution to cover the gel pieces and incubate at 56°C for 1 hour.
- Cool the sample to room temperature and remove the DTT solution.
- Add 200 μ L of Alkylation Solution and incubate in the dark at room temperature for 45 minutes.
- Remove the IAA solution and wash the gel pieces with 200 μ L of 100 mM ammonium bicarbonate for 10 minutes.
- Dehydrate the gel pieces again with 100% ACN as in step 4.
- Rehydrate the gel pieces in 50 μ L of Digestion Buffer containing trypsin (e.g., 10-20 ng/ μ L) on ice for 30 minutes.

- Add enough Digestion Buffer to cover the gel pieces and incubate at 37°C overnight.
- To extract the peptides, add 100 µL of Peptide Extraction Solution to the tube, vortex for 30 minutes, and sonicate for 10 minutes.
- Collect the supernatant. Repeat the extraction step once more and pool the supernatants.
- Dry the pooled extracts in a vacuum centrifuge. The resulting peptides are ready for LC-MS/MS analysis.

Visualizations

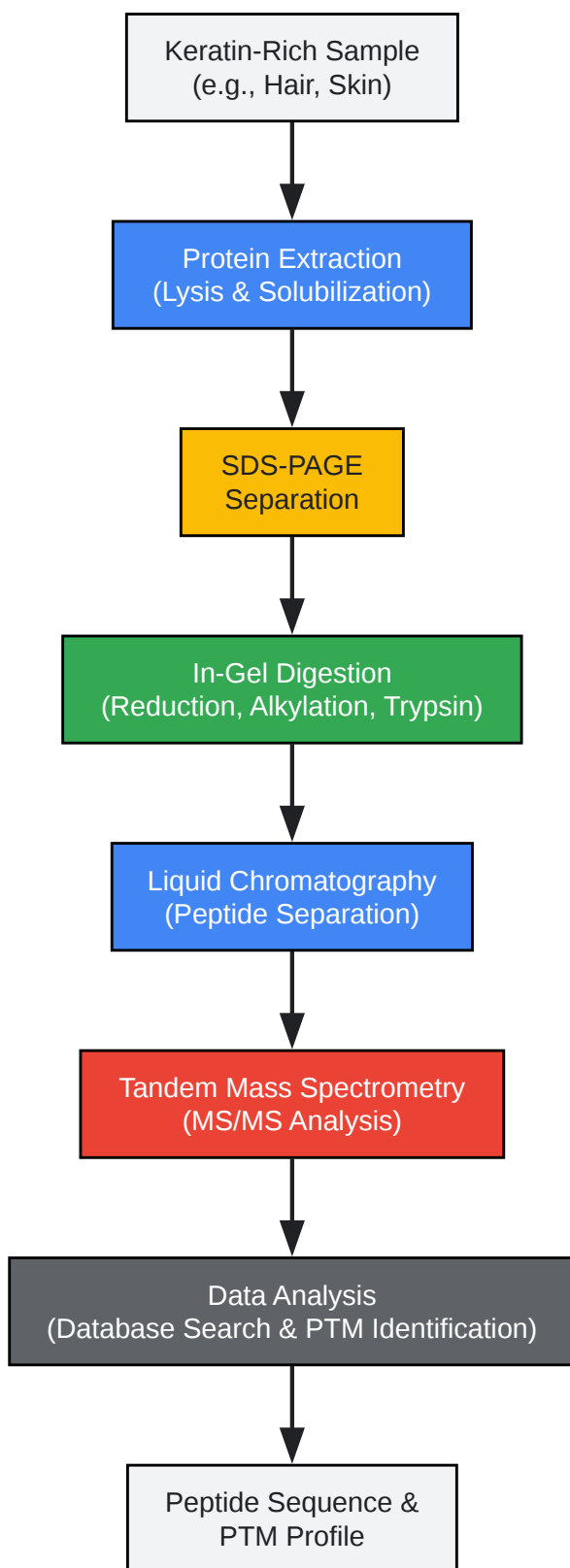
Signaling Pathway: MEK-ERK Mediated Keratin 8 Phosphorylation



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Caption: MEK-ERK signaling pathway leading to **Keratin 8** phosphorylation.

Experimental Workflow: Bottom-Up Proteomics for Keratin Sequencing



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Caption: Workflow for **keratin** peptide sequencing using mass spectrometry.

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